molecular formula C7H9NO4 B7885880 (2E)-4-oxo-4-[(2-oxopropyl)amino]but-2-enoic acid

(2E)-4-oxo-4-[(2-oxopropyl)amino]but-2-enoic acid

Cat. No.: B7885880
M. Wt: 171.15 g/mol
InChI Key: CXPVMWWVQFGSPA-NSCUHMNNSA-N
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Description

(2E)-4-oxo-4-[(2-oxopropyl)amino]but-2-enoic acid is an organic compound characterized by its unique structure, which includes a but-2-enoic acid backbone with an oxo group and an amino group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-oxo-4-[(2-oxopropyl)amino]but-2-enoic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor with an oxo group and an amino group under controlled conditions. For example, the compound can be synthesized by reacting 2-oxopropylamine with a but-2-enoic acid derivative in the presence of a catalyst. The reaction typically requires specific temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This could include the use of continuous flow reactors to maintain consistent reaction parameters and improve yield. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-oxo-4-[(2-oxopropyl)amino]but-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(2E)-4-oxo-4-[(2-oxopropyl)amino]but-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (2E)-4-oxo-4-[(2-oxopropyl)amino]but-2-enoic acid involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to changes in their activity. Additionally, it may participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-4-[(2-oxopropyl)amino]butanoic acid
  • 4-oxo-4-[(2-oxopropyl)amino]pent-2-enoic acid
  • 4-oxo-4-[(2-oxopropyl)amino]hex-2-enoic acid

Uniqueness

(2E)-4-oxo-4-[(2-oxopropyl)amino]but-2-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(E)-4-oxo-4-(2-oxopropylamino)but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-5(9)4-8-6(10)2-3-7(11)12/h2-3H,4H2,1H3,(H,8,10)(H,11,12)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPVMWWVQFGSPA-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CNC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)CNC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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